molecular formula C15H12N2O2S2 B12198742 Methyl [2-phenyl-4-(thiophen-2-yl)-1,3-thiazol-5-yl]carbamate

Methyl [2-phenyl-4-(thiophen-2-yl)-1,3-thiazol-5-yl]carbamate

Cat. No.: B12198742
M. Wt: 316.4 g/mol
InChI Key: QGVRTHHWQLEYKI-UHFFFAOYSA-N
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Description

Methyl [2-phenyl-4-(thiophen-2-yl)-1,3-thiazol-5-yl]carbamate is a heterocyclic compound that features a thiazole ring, a phenyl group, and a thiophene ring. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl [2-phenyl-4-(thiophen-2-yl)-1,3-thiazol-5-yl]carbamate typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 2-phenyl-4-(thiophen-2-yl)-1,3-thiazole with methyl isocyanate in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature, leading to the formation of the desired carbamate compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

Methyl [2-phenyl-4-(thiophen-2-yl)-1,3-thiazol-5-yl]carbamate can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: Electrophilic substitution reactions can occur at the phenyl ring.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction with sodium borohydride (NaBH4).

    Substitution: Friedel-Crafts acylation or alkylation using aluminum chloride (AlCl3) as a catalyst.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Conversion of nitro groups to amines.

    Substitution: Introduction of acyl or alkyl groups onto the phenyl ring.

Scientific Research Applications

Methyl [2-phenyl-4-(thiophen-2-yl)-1,3-thiazol-5-yl]carbamate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored as a candidate for drug development due to its potential pharmacological activities.

    Industry: Utilized in the development of materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of Methyl [2-phenyl-4-(thiophen-2-yl)-1,3-thiazol-5-yl]carbamate involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, modulating their activity. The compound may inhibit or activate certain pathways, leading to its observed biological effects. For example, it may inhibit microbial growth by interfering with essential enzymes in the pathogen.

Comparison with Similar Compounds

Similar Compounds

    Sulfathiazole: An antimicrobial drug with a thiazole ring.

    Ritonavir: An antiretroviral drug containing a thiazole moiety.

    Abafungin: An antifungal agent with a thiazole structure.

Uniqueness

Methyl [2-phenyl-4-(thiophen-2-yl)-1,3-thiazol-5-yl]carbamate is unique due to the presence of both a thiophene and a thiazole ring, which may confer distinct electronic and steric properties. This combination can enhance its interaction with biological targets and improve its pharmacological profile compared to other thiazole derivatives.

Properties

Molecular Formula

C15H12N2O2S2

Molecular Weight

316.4 g/mol

IUPAC Name

methyl N-(2-phenyl-4-thiophen-2-yl-1,3-thiazol-5-yl)carbamate

InChI

InChI=1S/C15H12N2O2S2/c1-19-15(18)17-14-12(11-8-5-9-20-11)16-13(21-14)10-6-3-2-4-7-10/h2-9H,1H3,(H,17,18)

InChI Key

QGVRTHHWQLEYKI-UHFFFAOYSA-N

Canonical SMILES

COC(=O)NC1=C(N=C(S1)C2=CC=CC=C2)C3=CC=CS3

Origin of Product

United States

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